molecular formula C19H14N2O4S2 B2515037 4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid CAS No. 868147-56-2

4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Cat. No.: B2515037
CAS No.: 868147-56-2
M. Wt: 398.45
InChI Key: NRXHDDJWEPNCLI-YBEGLDIGSA-N
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Description

The compound 4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure comprises a benzoic acid moiety linked via a methylidene group to a thiazolidinone core substituted with a 4-acetamidophenyl group. This compound is hypothesized to exhibit biological activity due to the presence of the sulfanylidene group (C=S) and the electron-withdrawing acetamido substituent, which may enhance binding to therapeutic targets such as enzymes or receptors .

Properties

IUPAC Name

4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c1-11(22)20-14-6-8-15(9-7-14)21-17(23)16(27-19(21)26)10-12-2-4-13(5-3-12)18(24)25/h2-10H,1H3,(H,20,22)(H,24,25)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXHDDJWEPNCLI-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Reaction Design

The target molecule integrates a thiazolidin-4-one core with a 2-sulfanylidene moiety, a 4-acetamidophenyl substituent at position 3, and a 4-carboxybenzylidene group at position 5. The synthesis hinges on a three-component cyclocondensation involving:

  • 4-Acetamidophenylamine or its derivatives as the nitrogen source.
  • 4-Formylbenzoic acid to introduce the benzoic acid moiety.
  • Mercaptoacetic acid or thiourea analogs to furnish the sulfanylidene group.

Key intermediates include thiosemicarbazides and Schiff bases, with cyclization driven by acid catalysis or magnetic nanoparticle-assisted conditions.

Stepwise Synthesis and Mechanistic Insights

Preparation of 4-(4-Acetamidophenyl)thiosemicarbazide

The synthesis begins with the formation of 4-(4-acetamidophenyl)thiosemicarbazide (4) , as reported by. This involves reacting 4-aminoacetanilide with thiosemicarbazide in ethanol under reflux:
$$
\text{4-Aminoacetanilide} + \text{Thiosemicarbazide} \xrightarrow{\text{Ethanol, Δ}} \text{4-(4-Acetamidophenyl)thiosemicarbazide}
$$
The product is isolated via recrystallization (yield: 72–85%) and characterized by FT-IR (N–H stretch at 3250 cm⁻¹) and $$^1$$H NMR (δ 9.21 ppm, NH).

Formation of the Thiosemicarbazone Intermediate

Next, 4-formylbenzoic acid reacts with the thiosemicarbazide to form a Schiff base. This step is critical for introducing the benzoic acid group:
$$
\text{4-(4-Acetamidophenyl)thiosemicarbazide} + \text{4-Formylbenzoic acid} \xrightarrow{\text{MeOH, HCl}} \text{Thiosemicarbazone intermediate}
$$
The reaction proceeds at 60°C for 6 hours, with the imine linkage confirmed by a C=N stretch at 1615 cm⁻¹ in FT-IR.

Cyclization to the Thiazolidin-4-one Core

Cyclization employs mercaptoacetic acid under solvent-free conditions with Fe$$3$$O$$4$$@SiO$$2$$@urea–benzoic acid as a catalyst:
$$
\text{Thiosemicarbazone} + \text{Mercaptoacetic acid} \xrightarrow{\text{Fe}3\text{O}4\text{@SiO}2\text{@urea–BA, 80°C}} \text{Thiazolidin-4-one}
$$
The catalyst facilitates C–S bond formation and intramolecular cyclization, achieving yields of 68–75%. Key advantages include magnetic recovery (94% efficiency after four cycles) and reduced reaction time (2.5 hours).

Table 1: Optimization of Cyclization Conditions
Parameter Tested Range Optimal Value Yield (%)
Catalyst loading 5–15 mg 10 mg 75
Temperature 60–90°C 80°C 73
Solvent EtOH, DMF, solvent-free Solvent-free 75

Stereochemical Control and Z-Configuration

The (5Z)-configuration arises from Knoevenagel condensation between the thiazolidinone and 4-formylbenzoic acid. Using acetic acid with sodium acetate as a base promotes thermodynamically controlled Z-selectivity:
$$
\text{Thiazolidin-4-one} + \text{4-Formylbenzoic acid} \xrightarrow{\text{AcOH, NaOAc}} \text{(5Z)-Isomer}
$$
$$^1$$H NMR analysis of the vinyl proton (δ 7.85 ppm, singlet) and NOESY correlations confirm the Z-geometry.

Purification and Characterization

The crude product is purified via column chromatography (SiO$$2$$, CHCl$$3$$:MeOH 9:1) and recrystallized from ethanol. Characterization data include:

  • Melting Point : 218–220°C (decomp.).
  • FT-IR : 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N).
  • $$^1$$H NMR (DMSO-$$d_6$$) : δ 12.3 (COOH), 10.2 (NHCO), 7.8–7.4 (aromatic H), 7.1 (CH=C).
  • HRMS : [M+H]$$^+$$ m/z 427.0921 (calc. 427.0918).

Comparative Analysis of Alternative Routes

Thiourea-Based Cyclization

An alternative route employs thiourea instead of mercaptoacetic acid, but yields are lower (55–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 20 minutes but requires specialized equipment and offers no yield improvement.

Challenges and Limitations

  • Regioselectivity : Competing formation of thiazinan-4-ones is observed when using mercaptopropionic acid.
  • Acid Sensitivity : The benzoic acid group necessitates mild pH conditions during workup to prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzoic acid ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Thiazolidinones have been reported to exhibit anticancer properties. Research indicates that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can target specific pathways involved in cancer cell survival and growth .
  • Antimicrobial Properties :
    • Compounds with thiazolidinone structures have displayed significant antibacterial and antifungal activities. The presence of the sulfanylidene group enhances the interaction with microbial enzymes, potentially leading to effective inhibition of pathogen growth .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiazolidinone derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Pharmacological Insights

  • Mechanism of Action :
    • The compound's mechanism likely involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, its structure may allow it to interact with enzymes involved in lipid biosynthesis or signal transduction pathways critical for cancer progression .
  • Bioavailability and Metabolism :
    • Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on similar compounds indicate that modifications in the chemical structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced mechanical properties and thermal stability.
  • Nanotechnology :
    • Research is ongoing into the use of thiazolidinone derivatives in nanocarrier systems for drug delivery. The compound's compatibility with various nanostructures could facilitate targeted delivery mechanisms, improving the efficacy of existing treatments .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that a related thiazolidinone derivative significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Case Study on Antimicrobial Efficacy :
    • An investigation into the antimicrobial properties showed that modifications in the thiazolidinone structure led to increased potency against resistant strains of bacteria, highlighting the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The thiazolidinone ring and benzoic acid moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Comparisons :

  • Fluorobenzylidene Analogs (): Use of 3-fluorobenzaldehyde in the first step introduces electron-withdrawing fluorine, altering reactivity and product stability compared to the acetamido group .
  • Indolylmethylene Derivatives (): Substitution with indole rings requires harsher conditions (e.g., DMF and acetic acid reflux) due to steric hindrance, contrasting with the smoother synthesis of the target compound .

Structural and Functional Group Analysis

Substituent Effects

Compound Substituent on Thiazolidinone Core Key Functional Groups Impact on Properties
Target 4-Acetamidophenyl –NHCOCH₃, –COOH Enhanced hydrogen bonding; moderate lipophilicity
4-Nitrobenzylidene –NO₂ Electron-withdrawing; increases reactivity
Indolylmethylene Indole ring π-π stacking interactions; improved antimicrobial activity
4-(Propan-2-yl)benzylidene –C(CH₃)₂ Increased hydrophobicity; altered pharmacokinetics

Spectroscopic Data :

  • The target compound’s IR spectrum would show peaks for C=O (1680–1720 cm⁻¹), C=S (1250–1350 cm⁻¹), and N–H (3300 cm⁻¹) from the acetamido group, comparable to analogs in .
  • UV absorption near 290 nm (similar to ) suggests conjugation between the benzoic acid and thiazolidinone moieties .

Antimicrobial and Anticancer Activity

  • Target Compound: Predicted activity due to the acetamido group’s ability to disrupt bacterial cell walls or enzyme active sites. No direct data available, but structurally similar compounds in (e.g., Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene) derivatives) show MIC values of 8–16 µg/mL against S. aureus .
  • Fluorinated Analogs (): Exhibit IC₅₀ values of 12–25 µM in breast cancer (MCF-7) cells, attributed to fluorine’s electronegativity enhancing DNA intercalation .
  • Nitro-Substituted Derivatives (): Higher cytotoxicity (IC₅₀ ~10 µM) but lower selectivity due to the nitro group’s redox activity .

Carbonic Anhydrase Inhibition

Compounds with benzenesulfonamide groups () show Ki values < 100 nM for carbonic anhydrase IX, a cancer target. The target compound’s benzoic acid group may mimic sulfonamide binding, though its potency is likely lower due to weaker zinc coordination .

Computational and Crystallographic Insights

  • Molecular Docking : Analogs in were docked into E. coli DNA gyrase, revealing that the indolylmethylene group occupies hydrophobic pockets. The target compound’s acetamido group may form hydrogen bonds with catalytic residues, improving selectivity .
  • Crystallography: Software like SHELXL () and WinGX () are critical for determining thiazolidinone crystal structures, which inform structure-activity relationships .

Biological Activity

The compound 4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The structure of the compound features a thiazolidinone ring, a benzoic acid moiety, and an acetamidophenyl group. The presence of sulfur in the thiazolidine ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, which can disrupt normal biochemical pathways. For instance, it has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
  • Anticancer Activity : Research indicates that derivatives of thiazolidinones can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, studies reported IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cell lines .
    • Its anti-inflammatory properties were assessed by measuring the inhibition of COX enzymes, demonstrating a dose-dependent response .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that the compound can effectively bind to target proteins involved in inflammation and cancer pathways. This computational approach helps predict the affinity and interaction modes between the compound and target proteins .

Case Studies

Several case studies highlight the efficacy of similar thiazolidinone derivatives:

  • In a study involving a series of thiazolidinone compounds, researchers found that modifications at specific positions on the thiazolidine ring significantly enhanced anticancer activity against multiple cancer cell lines. This suggests that structural variations can lead to improved biological outcomes .
  • Another case study focused on the anti-inflammatory effects of thiazolidinones in animal models showed reduced swelling and pain responses when treated with these compounds, supporting their potential as therapeutic agents for inflammatory conditions .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityTest SystemResult
CytotoxicityCancer Cell LinesIC50 values suggest significant inhibition
COX InhibitionIn Vitro AssaysDose-dependent inhibition observed
Antioxidant ActivityFree Radical Scavenging AssaysEffective scavenging capacity
Anti-inflammatoryAnimal ModelsReduced swelling and pain

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